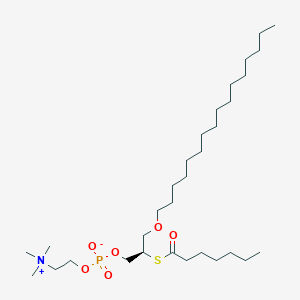

Heptanoyl Thio-PC

説明

Contextualization within Phospholipid Biochemistry and Lipid Hydrolysis

Phosphatidylcholines (PC) are a primary class of phospholipids (B1166683), forming a major component of biological membranes. wikipedia.org They consist of a choline (B1196258) headgroup, a phosphate (B84403) group, and two fatty acid chains attached to a glycerol (B35011) backbone. wikipedia.orgalfa-chemistry.com The metabolism of these lipids, particularly their hydrolysis by enzymes called phospholipases, is a fundamental process in cell signaling, membrane remodeling, and other cellular functions. glpbio.com

Phospholipases are a diverse family of enzymes that catalyze the breakdown of phospholipids at specific ester bonds. glpbio.comresearchgate.net For instance, Phospholipase A2 (PLA2) specifically hydrolyzes the fatty acid at the sn-2 position of the glycerol backbone, releasing a free fatty acid and a lysophospholipid. researchgate.net This process is a key step in the production of eicosanoids, which are potent signaling molecules involved in inflammation.

Significance of Thioester Analogs as Mechanistic Probes in Enzyme Studies

To study the activity of enzymes like phospholipases, researchers often utilize synthetic substrate analogs. Thioester analogs of glycerophospholipids, such as Heptanoyl Thio-PC, have proven to be particularly valuable. glpbio.comcaymanchem.com In these analogs, one or both of the oxygen atoms in the ester linkages of the fatty acid chains are replaced by a sulfur atom, creating a thioester bond. ontosight.ai

The key advantage of these thioester analogs lies in their use in continuous colorimetric assays. glpbio.comcaymanchem.com When a phospholipase cleaves the thioester bond, it releases a free thiol group. caymanchem.com This thiol can then react with a chromogenic reagent, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent, to produce a colored product that can be measured spectrophotometrically. glpbio.comcaymanchem.com This allows for the continuous and sensitive measurement of enzyme activity. nih.govnih.gov The use of such analogs has been instrumental in developing high-throughput screening assays for potential enzyme inhibitors. caymanchem.com

The similarity of these analogs to the natural substrates is crucial for their effectiveness in mechanistic studies. purdue.edu The closer the analog resembles the natural substrate, the more accurately it can report on the enzyme's binding and catalytic mechanisms. purdue.edu

特性

分子式 |

C31H64NO6PS |

|---|---|

分子量 |

609.9 g/mol |

IUPAC名 |

[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |

InChIキー |

HWBAKTCCNWQOTL-SSEXGKCCSA-N |

同義語 |

1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine |

製品の起源 |

United States |

Enzymatic Interactions and Mechanisms of Action

Substrate Specificity for Phospholipase A2 (PLA2) Isoforms

Heptanoyl Thio-PC and its analog, 1,2-bis(heptanoylthio) Glycerophosphocholine (dithis compound), are widely utilized as chromogenic substrates for a broad range of phospholipase A2 (PLA2) enzymes. bertin-bioreagent.comcaymanchem.com The interaction of these substrates with PLA2 results in the cleavage of the sn-2 fatty acid, which in turn generates a free thiol. caymanchem.combiomol.com This thiol can then be detected using chromogenic reagents like DTNB (Ellman's reagent), providing a quantitative measure of enzyme activity. caymanchem.combiomol.com

Interaction with Secreted Phospholipase A2 (sPLA2)

Secreted phospholipase A2 (sPLA2) enzymes readily hydrolyze this compound and its diheptanoyl analog. bertin-bioreagent.comcaymanchem.com For instance, the specific activity of human recombinant Type V sPLA2 has been determined using 1,2-bis(heptanoylthio) Glycerophosphocholine as a substrate. caymanchem.com Similarly, the activity of human recombinant Type IIE sPLA2 is defined by its ability to hydrolyze dithis compound. szabo-scandic.com However, the efficiency of this interaction can be influenced by the structure of the substrate. Porcine pancreatic and bee venom sPLA2 enzymes show 10-13 times less activity with this compound compared to dithis compound. bertin-bioreagent.comcaymanchem.com This suggests that the nature of the acyl group at the sn-1 position can significantly impact substrate recognition and catalysis by sPLA2.

Differential Activity with Cytosolic Phospholipase A2 (cPLA2)

A key characteristic of this compound and its diheptanoyl analog is their differential reactivity with cytosolic phospholipase A2 (cPLA2). These thioester-containing phospholipids (B1166683) are generally not substrates for cPLA2. bertin-bioreagent.comcaymanchem.comcaymanchem.combiomol.comsapphire-usa.com This specificity allows researchers to distinguish sPLA2 activity from cPLA2 activity in biological samples. researchgate.net For example, assay kits utilize dithis compound specifically to measure sPLA2 activity without interference from cPLA2. abcam.co.jp

Non-Reactivity with Platelet-Activating Factor Acetylhydrolase (PAF-AH)

This compound and dithis compound are also not hydrolyzed by platelet-activating factor acetylhydrolase (PAF-AH). bertin-bioreagent.comcaymanchem.comcaymanchem.combiomol.comsapphire-usa.com Research has shown that while PAF-AH can hydrolyze substrates with short-chain acyl groups like 2-thio-PAF, it does not act on this compound, which has a longer-chain acyl group. nih.govplos.org This lack of reactivity further enhances the utility of this compound as a specific substrate for other PLA2 isoforms.

Interspecies and Inter-tissue Enzyme Activity Variations (e.g., porcine pancreatic, bee venom sPLA2, human synovial fluid PLA2)

The rate of this compound hydrolysis varies significantly across PLA2 enzymes from different species and tissues. As mentioned earlier, both porcine pancreatic and bee venom sPLA2 are substantially less active on this compound compared to dithis compound. bertin-bioreagent.comcaymanchem.com In contrast, human synovial fluid PLA2 has been successfully analyzed using short-chain phosphatidylcholine analogs in mixed micelles, a method applicable to thioester substrates like this compound. caymanchem.com This highlights the diverse substrate preferences and catalytic efficiencies among PLA2 isoforms.

Table 1: Substrate Specificity of this compound Analogs with PLA2 Isoforms

| Enzyme | Substrate | Activity | Reference |

|---|---|---|---|

| Secreted Phospholipase A2 (sPLA2) | This compound / Dithis compound | Generally a good substrate | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

| Cytosolic Phospholipase A2 (cPLA2) | This compound / Dithis compound | No significant hydrolysis | bertin-bioreagent.comcaymanchem.comcaymanchem.combiomol.comsapphire-usa.com |

| Platelet-Activating Factor Acetylhydrolase (PAF-AH) | This compound / Dithis compound | No hydrolysis | bertin-bioreagent.comcaymanchem.comcaymanchem.comsapphire-usa.comnih.govplos.org |

| Porcine Pancreatic sPLA2 | This compound | 10-13 fold less active than with Dithis compound | bertin-bioreagent.comcaymanchem.com |

| Bee Venom sPLA2 | This compound | 10-13 fold less active than with Dithis compound | bertin-bioreagent.comcaymanchem.com |

| Human Synovial Fluid PLA2 | Short-chain PC analogs (method applicable to this compound) | Active | caymanchem.com |

Enzymatic Hydrolysis Mechanisms

Cleavage at the sn-2 Thioester Bond

The fundamental mechanism of this compound hydrolysis by PLA2 involves the specific cleavage of the thioester bond at the sn-2 position of the glycerol (B35011) backbone. caymanchem.combiomol.com This catalytic action releases the heptanoyl fatty acid as a free thiol and generates a lysophospholipid. caymanchem.combiomol.com The presence of the thioester linkage makes the substrate particularly susceptible to this enzymatic cleavage, which is a hallmark of PLA2 activity. scbt.com

Stoichiometric Release of Free Thiol and Lysophospholipid Products

The enzymatic hydrolysis of thioester-containing glycerophospholipids like 1,2-bis(heptanoylthio) glycerophosphocholine (Dithis compound), a close analog of this compound, is a cornerstone for assaying phospholipase A2 (PLA2) activity. caymanchem.combertin-bioreagent.com The interaction between PLA2 and these substrates results in the specific cleavage of the thioester bond at the sn-2 position of the glycerol backbone. caymanchem.combertin-bioreagent.com This catalytic action releases two products in a stoichiometric 1:1 ratio: a fatty acid (heptanoic acid) and a lysophospholipid product that now contains a free thiol (-SH) group. caymanchem.com

This generated free thiol is the key to a continuous spectrophotometric assay. caymanchem.com It readily reacts with chromogenic reagents, most notably DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), also known as Ellman's reagent. caymanchem.comcaymanchem.com The reaction between the thiol and DTNB produces a colored anion, 2-nitro-5-thiobenzoate, which has a strong absorbance at 412 nm. nih.gov The rate of color formation is directly proportional to the rate of enzymatic hydrolysis, allowing for precise measurement of enzyme activity. nih.govpnas.org

It is important to note that the specificity of this hydrolysis is dependent on the enzyme class. While Dithis compound is a substrate for most phospholipase A2s, it is not hydrolyzed by cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH). caymanchem.combertin-bioreagent.com Furthermore, studies on the secreted esterase (SsE) from Group A Streptococcus found that while it could hydrolyze 2-thio-PAF, it was unable to hydrolyze this compound (1-O-hexadecyl-2-heptanoyl glycerol-3-phosphocholine), indicating an inability to process substrates with long-chain acyl groups at the sn-2 position. nih.govplos.org This highlights the utility of this compound in differentiating between the activities of various esterases and lipases.

Kinetic Parameters and Mechanistic Models of Hydrolysis

The study of this compound and its analogs has been instrumental in determining the kinetic parameters that define enzyme efficiency and substrate affinity. The hydrolysis reaction catalyzed by enzymes like PLA2 is typically analyzed using the Michaelis-Menten model. nih.gov This model allows for the determination of two key parameters: the Michaelis constant (KM) and the catalytic rate constant (kcat). KM represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.govnih.gov

Steady-state kinetic methods are employed where the rate of the reaction is measured as a function of substrate concentration. nih.gov For thio-PC substrates, this is often done by monitoring the increase in absorbance at 412 nm due to the reaction of the liberated thiol with DTNB. nih.gov The initial velocity data are then fitted to the Michaelis-Menten equation to calculate KM and Vmax, from which kcat is derived. asm.orgnih.gov

Research on a fully synthetic human type II secretory phospholipase A2 (sPLA2) demonstrated its enzymatic equivalence to the recombinant version by comparing their kinetic parameters using 1,2-bis(heptanoylthio)-phosphatidylcholine as the substrate. The study confirmed that the synthetic enzyme possessed identical KM and kcat values to the recombinant sPLA2, validating its structural and functional integrity. pnas.org

Table 1: Kinetic Parameters for Human sPLA2 Hydrolysis of Dithio-PC This table presents data for the closely related substrate 1,2-bis(heptanoylthio)-phosphatidylcholine (Dithio-PC), as detailed in the cited literature.

| Enzyme Form | KM | kcat | Source |

|---|---|---|---|

| Synthetic sPLA2 | Identical to Recombinant | Identical to Recombinant | pnas.org |

| Recombinant sPLA2 | Data reported as identical to synthetic form | Data reported as identical to synthetic form | pnas.org |

Environmental and Structural Factors Influencing Enzyme-Substrate Interaction

The interaction between this compound and hydrolytic enzymes is not solely governed by the enzyme's active site. It is profoundly influenced by the physicochemical environment, including the organization of the substrate molecules and the presence of other amphiphilic molecules.

Effects of Micellar Concentration and Organization

As an amphiphilic molecule, this compound can exist as monomers in solution at low concentrations or aggregate to form micelles above a certain concentration known as the critical micelle concentration (CMC). nih.govscispace.com The physical state of the substrate—whether it is in monomeric or micellar form—can drastically affect enzymatic activity. nih.gov Many lipolytic enzymes, including PLA2, show significantly enhanced activity towards substrates presented in an aggregated form, a phenomenon known as interfacial activation. escholarship.org

Assays for PLA2 are often conducted using mixed micelles, where the thio-PC substrate is combined with another lipid or detergent. caymanchem.com This approach allows for the controlled presentation of the substrate in a lipid interface that mimics a biological membrane. The composition of these mixed micelles is crucial. Studies have shown that for some enzymes, both monomeric and micellar forms of lipid substrates can be active, and in some cases, the micellar form can be inhibitory. nih.gov For instance, with the enzyme ACOT12, monomeric forms of 1-oleoyl LPA were found to be more effective activators than micellar forms. nih.gov This suggests a complex relationship where the enzyme's access to the substrate is modulated by the micelle's structure and surface properties. The formation of mixed micelles between phospholipids and surfactants is often synergistic, and the properties of these aggregates depend on the interplay between electrostatic and steric forces of the constituent molecules. ebi.ac.uk

Influence of Detergents and Membrane Mimics

Detergents are indispensable tools for studying enzymes that act on lipid substrates like this compound. They are used to solubilize membrane-associated enzymes and to create membrane-mimetic environments in aqueous solutions. nih.govresearchgate.net The choice of detergent is critical, as they can either enhance or inhibit enzyme activity. researchgate.net

Studies have shown that non-ionic detergents, such as Triton X-100 and octylglucoside, are often effective in solubilizing lipid bilayers while being less detrimental to enzyme structure and function compared to ionic detergents like sodium dodecyl sulfate (B86663) (SDS). nih.govresearchgate.net The effectiveness of a detergent often relates to its CMC; detergents with a high CMC are often preferred as they can solubilize membranes at concentrations that are less likely to cause protein denaturation. nih.gov The presence of detergents can stabilize the active conformation of an enzyme. researchgate.net For example, non-ionic detergents have been shown to stimulate the specific activity of certain enzymes, likely by forming micelles that mimic the native membrane environment. researchgate.net Conversely, some detergents can have a deleterious effect on enzyme stability and activity. researchgate.net Therefore, the selection of a detergent and its concentration must be carefully optimized for each specific enzyme-substrate system.

Temperature Dependencies of Enzymatic Activity

Temperature is a fundamental parameter that affects the rate of all chemical reactions, including enzyme-catalyzed hydrolysis. pressbooks.pub For the enzymatic hydrolysis of this compound, the effect of temperature is twofold. First, as temperature increases, the rate of the reaction generally increases due to greater kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions. pressbooks.pub This relationship allows for the calculation of the activation energy (Eact) of the reaction. For the hydrolysis of diheptanoyl-PC by phospholipase A2, the activation energy was found to be around 6.9-7.6 kcal/mol, with similar values for both monomeric and micellar forms of the substrate. escholarship.org

However, beyond an optimal temperature, enzyme activity rapidly decreases as the high temperature causes the enzyme to denature, leading to a loss of its specific three-dimensional structure and, consequently, its catalytic function. pressbooks.pub A more sophisticated view, the Equilibrium Model, describes enzyme behavior at high temperatures not just as irreversible denaturation but as a reversible equilibrium between an active (Eact) and a thermally inactive (Einact) conformational state. nih.gov This equilibrium is characterized by a parameter, Teq, the temperature at which the concentrations of the active and inactive forms are equal. nih.gov This model suggests that it is the inactive form that is susceptible to irreversible denaturation. nih.gov Understanding these temperature dependencies is crucial for defining the optimal conditions for enzymatic assays and for studying the thermostability of enzymes.

Methodological Applications in Biochemical and Enzymological Assays

Research on Other Thioester Analogs of Lipids as Enzyme Substrates

Thioester analogs of lipids are valuable tools in biochemical and enzymological research. By replacing the ester linkage at the sn-2 position of a glycerophospholipid with a thioester bond, these synthetic substrates enable the continuous monitoring of phospholipase A2 (PLA2) and other hydrolase activities. The enzymatic cleavage of the thioester bond releases a free thiol group, which can be detected in real-time using a chromogenic reagent such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. caymanchem.comcaymanchem.com This reaction produces a colored product, allowing for a convenient and sensitive spectrophotometric assay of enzyme activity. caymanchem.comcaymanchem.com

Arachidonoyl Thio-PC is a synthetic substrate widely used for detecting the activity of multiple forms of phospholipase A2 (PLA2), including secretory (sPLA2), calcium-dependent cytosolic (cPLA2), and calcium-independent (iPLA2) types. caymanchem.commedchemexpress.combiomol.com Its utility stems from the presence of an arachidonic acid moiety attached via a thioester bond at the sn-2 position of the glycerophospholipid backbone. caymanchem.comcreativebiomart.net

The primary application of Arachidonoyl Thio-PC is in colorimetric assays designed to measure PLA2 activity. caymanchem.comabcam.cn The mechanism of these assays is based on the enzymatic hydrolysis of the arachidonoyl thioester bond. caymanchem.comcreativebiomart.net This cleavage releases a free thiol, which then reacts with DTNB to produce a quantifiable colored compound, 5-mercapto-2-nitrobenzoate. nih.gov The rate of color formation is directly proportional to the PLA2 activity in the sample. abcam.cn This method is sensitive enough to be adapted for high-throughput screening in a microtiter plate format. nih.gov

A key advantage of using Arachidonoyl Thio-PC is its utility in studying cPLA2, an enzyme that shows specificity for arachidonic acid. caymanchem.comcreativebiomart.net While other PLA2s can also hydrolyze this substrate, isozyme-specific cPLA2 activity can be determined by either removing other PLA2 types (e.g., using membrane filtration to exclude sPLA2) or by using specific inhibitors for sPLA2 and iPLA2 in the assay mixture. medchemexpress.comabcam.cn For instance, bromoenol lactone can be used to inhibit iPLA2 activity. abcam.cn

Research findings have demonstrated the application of this assay in various biological samples, including purified enzyme preparations, cell lysates, and tissue homogenates. caymanchem.comnih.gov For example, it has been used to measure cPLA2 activity in brain capillary lysates to investigate the enzyme's role in regulating blood-brain barrier function in conditions like epilepsy. nih.gov In such studies, an increase in absorbance at 414 nm, following the addition of Arachidonoyl Thio-PC to the sample, indicates cPLA2-mediated hydrolysis. nih.gov

Table 1: Research Findings on the Application of Arachidonoyl Thio-PC

| Enzyme Target | Assay Principle | Key Findings & Applications | Citations |

|---|---|---|---|

| Cytosolic Phospholipase A2 (cPLA2) | Colorimetric assay using DTNB. Hydrolysis of the sn-2 arachidonoyl thioester releases a thiol, which reacts with DTNB. | Substrate for cPLA2 due to the arachidonic acid at the sn-2 position. Allows for measurement of cPLA2 activity in purified preparations, cell cultures, and tissue homogenates. Specificity for cPLA2 can be achieved by inhibiting other PLA2s. | caymanchem.comcreativebiomart.netabcam.cnnih.gov |

| Secretory PLA2 (sPLA2) & Independent PLA2 (iPLA2) | Colorimetric assay using DTNB. | General substrate for various PLA2s. Assay measures total PLA2 activity unless specific inhibitors are used. | caymanchem.commedchemexpress.combiomol.com |

| Group A Streptococcus Secreted Esterase (SsE) | Tested as a potential substrate to determine long-chain acyl group hydrolysis capability. | Not hydrolyzed by SsE, indicating the enzyme's specificity for short-chain acyl groups. | nih.gov |

| PLA2 in Dendritic Cell Maturation | Enzyme activity assay to confirm the role of PLA2's catalytic activity. | The enzymatic activity of PLA2, measured by the hydrolysis of arachidonoyl-thio-PC, was shown to be essential for inducing dendritic cell maturation. Heating the enzyme denatured it and abolished this activity. | nih.gov |

Palmitoyl (B13399708) Thio-PC is another chromogenic substrate designed for the measurement of phospholipase A2 (PLA2) activity. caymanchem.comscbt.com This analog features a palmitoyl thioester at the sn-2 position of the glycerol (B35011) backbone. caymanchem.commedchemexpress.com Similar to other thioester substrates, its use in enzyme assays relies on the hydrolysis of the thioester bond by PLA2, which liberates a free thiol. caymanchem.com This thiol subsequently reacts with Ellman's reagent (DTNB), producing a distinct yellow color that can be quantified by measuring absorbance, typically around 412 nm. caymanchem.com

The primary utility of Palmitoyl Thio-PC lies in its function as a convenient and specific substrate for continuous colorimetric assays of PLA2 activity. caymanchem.commedchemexpress.com It has been specifically employed to measure the activity of bee venom sPLA2 in a mixed micelle system composed of phospholipid and Triton X-100. caymanchem.com The hydrophobic nature of the palmitoyl group allows the substrate to integrate effectively into lipid bilayers or micelles, which is crucial for studying enzymes that act at a lipid-water interface. scbt.com

The interaction of Palmitoyl Thio-PC with PLA2 not only provides a means to quantify enzyme kinetics but also helps in understanding lipid metabolism and cellular signaling pathways where PLA2 is involved. scbt.com While it serves as a general substrate for PLA2, its specific reactivity can differ from other thioester analogs, providing researchers with a tool to probe the substrate specificity of different PLA2 isozymes.

Table 2: Research Findings on the Utility of Palmitoyl Thio-PC

| Enzyme Target | Assay Principle | Key Findings & Applications | Citations |

|---|---|---|---|

| Phospholipase A2 (general) | Colorimetric assay using DTNB. Hydrolysis of the sn-2 palmitoyl thioester releases a thiol for detection. | A convenient chromogenic substrate for measuring general PLA2 activity. The thioester linkage enhances reactivity with the enzyme. | caymanchem.comscbt.com |

| Bee Venom sPLA2 | Colorimetric assay in a phospholipid:Triton X-100 mixed micelle system. | Used to measure bee venom sPLA2 activity, demonstrating its utility in studying enzymes within a membrane-mimicking environment. | caymanchem.commedchemexpress.com |

| Palmitoyl-protein thioesterase 1 (PPT1) | Not a direct substrate, but related to the study of enzymes that cleave palmitoyl groups. | Research on PPT1, which removes long-chain fatty acids from proteins, highlights the importance of assays for enzymes acting on palmitoylated molecules. | acs.org |

2-Thio-PAF is a synthetic analog of Platelet-Activating Factor (PAF) and serves as a highly specific substrate for the enzyme PAF acetylhydrolase (PAF-AH). caymanchem.commedchemexpress.com This enzyme plays a crucial role in regulating the biological activity of PAF by converting it to the inactive form, lyso-PAF. caymanchem.com PAF-AH is highly selective for phospholipids (B1166683) that have very short acyl groups at the sn-2 position. caymanchem.com

The methodological application of 2-Thio-PAF is central to a widely used colorimetric assay for measuring PAF-AH activity in various biological samples, including plasma, serum, tissue homogenates, and cell lysates. caymanchem.com The assay is suitable for measuring both the plasma (extracellular) and cytosolic forms of PAF-AH. novusbio.com

The assay principle involves the hydrolysis of the acetyl thioester bond at the sn-2 position of 2-Thio-PAF by PAF-AH. caymanchem.comthomassci.com This enzymatic reaction releases a free thiol group. caymanchem.com The liberated thiol is then detected using DTNB (Ellman's reagent), which generates a yellow-colored product with an absorbance maximum between 405 and 415 nm. caymanchem.comnovusbio.com The rate of color development is directly proportional to the PAF-AH activity in the sample. caymanchem.com

Research has utilized this assay to characterize the enzymatic properties of PAF-AH from different sources. For example, a study on a secreted esterase from Group A Streptococcus (SsE) used 2-Thio-PAF to determine if the bacterial enzyme possessed PAF-AH activity. The study found that SsE rapidly hydrolyzed 2-Thio-PAF, but did not hydrolyze Heptanoyl Thio-PC, demonstrating the enzyme's specificity for substrates with short-chain acyl groups at the sn-2 position, similar to mammalian PAF-AH. nih.gov

Table 3: Research Findings on the Specific Use of 2-Thio-PAF

| Enzyme Target | Assay Principle | Key Findings & Applications | Citations |

|---|---|---|---|

| PAF Acetylhydrolase (PAF-AH) | Colorimetric assay using DTNB. Hydrolysis of the sn-2 acetyl thioester bond by PAF-AH releases a thiol. | Specific substrate for all PAF-AHs, including cytosolic and plasma forms. Provides an accurate and convenient method for measuring PAF-AH activity. | caymanchem.commedchemexpress.comnovusbio.comthomassci.com |

| Group A Streptococcus Secreted Esterase (SsE) | Comparative substrate hydrolysis assay. | SsE rapidly hydrolyzed 2-Thio-PAF but not this compound, indicating SsE is a potent PAF acetylhydrolase that is specific for short-chain acyl groups. | nih.gov |

Structure Activity Relationship Sar Studies of Thio Pc Analogs

Impact of Acyl Chain Length and Saturation at sn-1 and sn-2 Positions on Enzyme Reactivity

The nature of the acyl chains at the sn-1 and sn-2 positions of Thio-PC analogs significantly influences their reactivity with phospholipase enzymes. mdpi.commdpi.comnih.gov The length and degree of saturation of these fatty acid chains are key factors in modulating enzyme activity. mdpi.commdpi.com

Generally, phospholipases exhibit preferences for specific acyl chain lengths. For instance, some microbial phospholipase D (PLD) enzymes show higher catalytic efficiency towards phosphatidylcholines (PCs) with medium-length acyl chains (e.g., 12:0/12:0-PC) compared to those with short or long acyl chains. mdpi.com This preference is attributed to factors like steric hindrance from long acyl chains within the enzyme's substrate-binding pocket and variations in hydrophobic interactions. mdpi.com

In the context of Thio-PC analogs, diheptanoyl thio-PC, which has two seven-carbon acyl chains, is a widely used substrate for many phospholipase A2 (PLA2) enzymes. caymanchem.comglpbio.comcaymanchem.com However, its analog, this compound, which has a C16 ether-linked moiety at the sn-1 position and a heptanoyl thioester at the sn-2 position, shows markedly reduced activity with porcine pancreatic and bee venom sPLA2 enzymes. caymanchem.com This suggests that the structure at the sn-1 position is also a crucial determinant of enzyme reactivity.

Furthermore, the saturation of the acyl chains plays a role. While many studies utilize saturated acyl chains for simplicity and stability, the presence of unsaturation can affect the kinetics of hydrolysis. For example, the hydrolysis of PCs containing unsaturated fatty acids by some PLA2 enzymes can be inhibited by the released unsaturated fatty acids themselves. researchgate.net

The following table summarizes the impact of different acyl chain compositions on the activity of various phospholipases:

| Phospholipase Source | Substrate Analog | Key Finding | Reference(s) |

| Marine Streptomyces klenkii PLD | PCs with varying acyl chain lengths | Highest catalytic efficiency with medium-chain PCs (e.g., 12:0/12:0-PC). | mdpi.com |

| Porcine Pancreatic and Bee Venom sPLA2 | This compound vs. Dithis compound | 10-13 fold less activity with this compound. | caymanchem.com |

| Bovine Erythrocyte PLA2 | N-acyl L-alpha-phosphatidylethanolamines (NAPEs) | Activity decreases as the N-acyl chain length increases. | nih.gov |

Role of the Thioester Linkage Versus Oxygen Ester Linkage in Enzyme Affinity and Hydrolysis

The substitution of an oxygen ester linkage with a thioester linkage in phospholipid analogs is a key modification that facilitates the study of phospholipase activity. glpbio.comscbt.com This substitution creates a chromogenic substrate that, upon hydrolysis, releases a free thiol group. nih.govmedchemexpress.comcaymanchem.com This thiol can then react with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiobispyridine, producing a colorimetric change that allows for continuous spectrophotometric monitoring of the enzymatic reaction. nih.govescholarship.org

While the thioester linkage is crucial for these assays, it can also influence the enzyme's affinity for the substrate and the rate of hydrolysis. For instance, 1-palmitoyl-2-thiopalmitoyl phosphatidylcholine (2-thioPC) is hydrolyzed by bee-venom PLA2 at a rate about one order of magnitude lower than its oxygen-ester counterpart, dipalmitoyl phosphatidylcholine, in similar micellar compositions. nih.gov This suggests that while the thioester analog is a specific substrate, the nature of the linkage affects the catalytic efficiency.

Kinetic studies with cobra venom PLA2 have shown that the preference for phosphatidylcholine (PC) over phosphatidylethanolamine (B1630911) (PE) in mixed micelles is due to an effect on the catalytic rate (kcat) rather than on the binding affinity of the phospholipid. nih.gov Similarly, a thio-PC analog was found to be a less effective activator of PLA2-catalyzed hydrolysis of a thio-PE substrate compared to didecanoyl-PC, indicating that the thioester modification can impact the enzyme's activation mechanism. nih.gov

The table below highlights key differences observed between thioester and oxygen ester-linked phospholipid analogs in their interaction with phospholipases:

| Enzyme | Substrate(s) | Observation | Reference(s) |

| Bee-venom PLA2 | 1-palmitoyl-2-thiopalmitoyl phosphatidylcholine (2-thioPC) vs. dipalmitoyl phosphatidylcholine | Hydrolysis rate of 2-thioPC is approximately 10 times lower. | nih.gov |

| Cobra venom PLA2 | Thio-PC and Thio-PE analogs | Preference for PC over PE is due to a higher catalytic rate (kcat), not binding affinity. | nih.gov |

| Cobra venom PLA2 | Thio-PC as an activator for Thio-PE hydrolysis | Thio-PC is a less effective activator than didecanoyl-PC. | nih.gov |

Stereochemical Considerations in Enzyme Recognition and Substrate Processing

The stereochemistry of phospholipid analogs is a critical factor in their recognition and processing by phospholipases. These enzymes often exhibit a high degree of stereospecificity, preferentially hydrolyzing one enantiomer over the other.

The synthesis of chiral dithiolester analogs of phosphatidylcholine, such as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine, has been instrumental in studying phospholipase A2 (PLA2) activity. nih.gov The chiral purity of these synthetic substrates is essential for accurate kinetic analysis, as the non-hydrolyzable enantiomer can act as a competitive inhibitor. escholarship.org For example, the hydrolysis of a synthesized thio-PC by Naja naja PLA2 indicated a 95% chiral purity, demonstrating the enzyme's stereoselectivity. nih.gov

The Cahn-Ingold-Prelog rules are followed to define the absolute stereochemistry of these molecules. google.com The stereogenic center at the phosphorus atom, which can be generated by substituting a non-bridging oxygen with sulfur, can also lead to diastereomers that are differentially recognized by enzymes. nih.gov

Transferred Nuclear Overhauser Effect (NOE) experiments with cobra venom PLA2 and non-hydrolyzable, short-chain thioether amide-containing phospholipid analogs have provided insights into the conformation of the inhibitor within the enzyme's catalytic site. nih.gov These studies revealed that both phosphocholine (B91661) and phosphoethanolamine analogs adopt a specific conformation where the end of the sn-2 chain is in close proximity to the α-methylene of the sn-1 chain. nih.gov This highlights the importance of the three-dimensional structure of the substrate analog in its interaction with the enzyme.

Influence of Headgroup Modifications on Phospholipase Activity

The polar headgroup of phospholipid substrates plays a significant role in their interaction with phospholipases. Modifications to the headgroup can alter enzyme activity and specificity.

For instance, the preference of cobra venom phospholipase A2 (PLA2) for phosphatidylcholine (PC) over phosphatidylethanolamine (PE) in Triton X-100 mixed micelles is attributed to a higher catalytic rate for PC, not a difference in binding affinity. nih.gov This indicates that the phosphocholine headgroup itself contributes to the efficiency of the catalytic step.

Studies comparing phosphatidylcholine and phosphatidylethanolamine have shown that the smaller, less hydrated headgroup of PE leads to a more hydrophobic interface in membranes. nih.gov Cholesterol has been shown to interact more favorably with PC than with PE in fluid bilayers, a difference attributed to the larger headgroup of PC providing better shielding of the cholesterol molecule from water. nih.gov While not directly involving thio-PC, these findings underscore the importance of headgroup structure in modulating the physical properties of the membrane, which in turn can affect enzyme activity.

Phospholipase D (PLD) can be used to modify the polar headgroup of phosphatidylcholine through transphosphatidylation, creating novel phospholipids (B1166683) with different properties. mdpi.com This enzymatic modification allows for the introduction of various polar heads, altering the charge, polarity, and dimensions of the phospholipid, which can then be used to study the structure-activity relationships of different phospholipases. mdpi.com The interaction of the nicotinic acetylcholine (B1216132) receptor with negatively charged lipids like phosphatidic acid, generated by PLD from PC, demonstrates how headgroup modification can influence protein function. nih.gov

The table below illustrates the impact of headgroup modifications on phospholipase activity and lipid interactions:

| Enzyme/System | Headgroup Comparison | Key Finding | Reference(s) |

| Cobra venom PLA2 | Phosphatidylcholine (PC) vs. Phosphatidylethanolamine (PE) | Higher catalytic rate for PC. | nih.gov |

| Mixed Lipid Bilayers | PC vs. PE | Cholesterol interacts more favorably with PC. | nih.gov |

| Phospholipase D | Transphosphatidylation of PC | Allows for the creation of phospholipids with modified polar headgroups. | mdpi.com |

| Nicotinic Acetylcholine Receptor | PC vs. Phosphatidic Acid (PA) | PA, generated from PC by PLD, modulates receptor function. | nih.gov |

Broader Implications in Lipid Metabolism and Cellular Signaling Research

Insights into Phospholipid Remodeling and Turnover Pathways

Heptanoyl Thio-PC and its related compounds are instrumental in studying phospholipid remodeling, a fundamental process for maintaining membrane integrity and generating signaling molecules. nih.gov Phospholipases, particularly phospholipase A2 (PLA2), are central to these pathways, catalyzing the hydrolysis of phospholipids (B1166683) to release fatty acids and lysophospholipids. glpbio.comacs.org This deacylation step is a key part of the Lands' cycle, a major pathway for the turnover and remodeling of phospholipids. nih.gov

The use of thioester analogs like this compound in colorimetric assays allows for the convenient measurement of phospholipase activity. caymanchem.com By acting as a substrate for PLA2 enzymes, the hydrolysis of this compound provides a direct measure of the rate of phospholipid deacylation. caymanchem.comharvard.edu This enables researchers to probe the dynamics of phospholipid turnover under various physiological and pathological conditions. For instance, research into the metabolic effects of mTOR inhibition has shown that changes in the cellular lipid profile, such as the upregulation of lysophosphatidylcholines, point towards an enhanced catabolism of phosphatidylcholines by PLA2 enzymes. mdpi.com The digestion and turnover of dietary phosphatidylcholine, mediated by enzymes like pancreatic PLA2, is critical for choline (B1196258) homeostasis and postprandial lipid metabolism. physiology.org By providing a reliable method to quantify the activity of enzymes involved in these processes, this compound helps elucidate the mechanisms governing membrane composition and the generation of lipid-derived second messengers.

Contribution to Understanding Enzyme Regulation in Lipid Homeostasis

The maintenance of lipid homeostasis—a stable internal environment for lipids—is critical for cellular health and is managed by a complex network of enzymes. acs.orgnih.gov this compound provides a means to investigate the regulation of key enzymes within this network. As a specific substrate, it is used in assays to quantify the activity of various PLA2s, which are crucial regulators of lipid metabolism. glpbio.comcaymanchem.com

A significant research finding highlights this contribution: a study on mice lacking matrix metalloproteinase-9 (MMP-9) used diheptanoyl thio-phosphatidylcholine, a closely related substrate, to measure secretory PLA2 (sPLA2) activity. nih.gov The results showed that MMP-9 deficiency led to significantly higher sPLA2 activity in the plasma. nih.gov This uncovered a novel regulatory axis between MMP-9 and plasma sPLA2, indicating that the MMP system can modulate cholesterol metabolism by influencing the activity of lipid-metabolizing enzymes. nih.gov Such findings demonstrate how assays utilizing thio-phospholipid substrates can reveal previously unknown regulatory relationships that are vital for maintaining systemic lipid balance. This contributes to a deeper understanding of how dysregulation in one enzymatic system can impact broader metabolic health, potentially leading to disorders like atherosclerosis. nih.gov

Role in Investigating Lipid-Protein Interactions and Membrane Association

The interaction between lipids and proteins at the membrane interface is fundamental to a vast array of cellular processes, from signal transduction to membrane trafficking. This compound serves as a powerful model substrate for investigating these interactions, particularly the binding and catalytic mechanisms of membrane-associated enzymes like phospholipase A2. scbt.comresearchgate.net Its amphiphilic nature allows it to integrate into artificial membrane systems like micelles, mimicking the environment of natural phospholipids in a cell membrane. scbt.com

The hydrolysis of thio-PC substrates by PLA2 is a direct reflection of this lipid-protein interaction. researchgate.net Studies have shown that the rate of hydrolysis is highly dependent on the physical state of the substrate, increasing dramatically when the substrate concentration exceeds its critical micellar concentration and forms aggregates. researchgate.net This demonstrates how the association of lipids within a membrane structure directly influences their availability and interaction with enzymes. While advanced techniques often use fluorescently labeled lipids to visualize protein binding and membrane penetration, this compound provides a quantitative measure of the functional outcome of this interaction—enzymatic activity. scirp.orgresearchgate.net This is crucial for understanding the kinetics and specificity of enzymes that act on membrane-bound lipids. The insights gained from these assays complement structural studies, such as those that have revealed the precise positioning of lipid substrates within the catalytic site of enzymes like lysophosphatidylcholine (B164491) acyltransferase (LPCAT). nih.gov

Future Directions and Emerging Research Avenues

Exploration of Underexplored Enzymatic Interactions and Thioesterase Families

Heptanoyl Thio-PC is an established substrate for measuring the activity of phospholipase A2 (PLA2) enzymes. caymanchem.comlabscoop.com It is a thioester analog of glycerophospholipids that, upon cleavage by PLA2, releases a free thiol group which can be detected colorimetrically. harvard.educaymanchem.com Specifically, it is recognized by secretory PLA2 (sPLA2) enzymes, such as those found in bee venom and porcine pancreas. caymanchem.comlabscoop.combioscience.co.uk However, research has shown that these enzymes exhibit 10-13 times less activity towards this compound compared to its di-thioester counterpart, Dithis compound. caymanchem.comlabscoop.combioscience.co.uk This observed difference in enzymatic efficiency has not been thoroughly investigated and represents a significant area for future research. caymanchem.comlabscoop.com

Future studies should aim to elucidate the structural and mechanistic basis for this reduced activity. It is also known that this compound is a substrate for most PLA2s, with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH). caymanchem.comlabscoop.com The reasons for this specificity are not fully understood.

Furthermore, the interaction of this compound with other classes of lipid-modifying enzymes, particularly various thioesterase families, remains largely unexplored. Thioesterases play crucial roles in fatty acid metabolism and polyketide synthesis, and their substrate specificities can be highly diverse. nih.gov A systematic screening of different thioesterase families against this compound could reveal novel enzymatic activities and metabolic pathways involving ether-linked phospholipids (B1166683). This exploration could identify new enzymes that process this lipid analog, providing insights into their biological functions and potential roles in disease.

| Enzyme Family | Known Interactions with this compound | Future Research Focus |

| Phospholipase A2 (PLA2) | Substrate for sPLA2s (e.g., bee venom, porcine pancreatic). caymanchem.comlabscoop.combioscience.co.uk Not a substrate for cPLA2 or PAF-AH. caymanchem.comlabscoop.com | Investigate the kinetic and structural reasons for lower activity compared to Dithis compound. Elucidate the basis for specificity among PLA2 subtypes. |

| Thioesterases | Largely unexplored. | Screen diverse thioesterase families for hydrolytic activity. Characterize novel enzyme-substrate relationships. |

Development of Advanced this compound-Based Probes for Cellular and Subcellular Studies

The utility of this compound as a chromogenic substrate for in vitro assays is well-established. caymanchem.comresearchgate.net However, its potential as a scaffold for advanced chemical probes for cellular and subcellular imaging has not been fully realized. Future research should focus on the rational design and synthesis of modified this compound molecules to create sophisticated tools for chemical biology. acs.org

Developing advanced probes could involve several strategies:

Fluorescent Probes: Incorporating environmentally sensitive fluorophores into the this compound structure would allow for real-time visualization of enzymatic activity in living cells with high spatial and temporal resolution. These probes could report on local enzyme activity through changes in fluorescence intensity or wavelength.

Photoactivatable Probes: The addition of a photocleavable "caged" group to the molecule would enable precise spatiotemporal control over its availability as a substrate. acs.org UV light irradiation at a specific time and location within a cell could release the active this compound, allowing researchers to trigger and observe enzymatic activity with high precision. acs.org

Two-Step Labeling Probes: Designing analogs with bio-orthogonal handles (e.g., an alkyne or azide (B81097) group) would facilitate two-step labeling strategies. acs.org After the probe is metabolized by cellular enzymes, the resulting fragments can be tagged with a reporter molecule, such as a fluorophore or biotin, for visualization or affinity purification. acs.org

These advanced, cell-permeable probes would move beyond simple in vitro measurements, enabling the study of phospholipase and potentially other thioesterase activities within the complex environment of living cells and specific organelles. acs.orgthermofisher.com

| Probe Type | Proposed Modification to this compound | Potential Application |

| Fluorescent Probe | Covalent attachment of a solvatochromic or activity-reporting fluorophore. | Real-time imaging of enzyme activity in live cells. |

| Photoactivatable Probe | Incorporation of a photocleavable caging group. acs.org | Spatiotemporal control of substrate release to study localized enzyme function. acs.org |

| Two-Step Labeling Probe | Addition of a bio-orthogonal handle (e.g., alkyne). acs.org | Visualization and identification of enzyme-processed lipid fragments in complex cellular lysates. |

Integration with Multi-Omics Approaches in Systems Biology

Understanding the full biological impact of a single enzymatic activity requires a systems-level perspective. This compound can serve as a specific chemical tool to perturb lipid metabolic networks, with the downstream consequences being monitored by various "multi-omics" platforms. oup.combiorxiv.org The integration of chemical biology with systems biology offers a powerful approach to map the broader effects of enzyme function. unimib.it

Future research can utilize this compound in the following integrated workflow:

Perturbation: Introduce this compound to cells or model organisms to specifically engage target enzymes like sPLA2.

Multi-Omics Profiling: Following perturbation, perform a comprehensive analysis of the cellular state using a combination of omics technologies:

Lipidomics: To quantify the changes in the global lipid profile, identifying the direct products of this compound metabolism and any compensatory changes in other lipid species.

Proteomics: To identify changes in protein expression or post-translational modifications that occur in response to the altered lipid signaling.

Transcriptomics: To measure changes in gene expression that are induced by the specific lipid-mediated signaling event.

Metabolomics: To assess broader metabolic reprogramming that results from the targeted enzymatic activity.

This approach can reveal previously unknown connections between a specific phospholipase activity and other cellular processes, helping to build more comprehensive models of cellular metabolism and signaling networks.

Computational Modeling and Simulation of this compound Interactions with Enzymes and Membranes

Computational methods provide a powerful lens for examining molecular interactions at an atomic level. mdpi.com Molecular dynamics (MD) simulations and docking studies can be applied to this compound to gain insights that are difficult to obtain through experimental methods alone. scielo.brbiorxiv.org

Key areas for future computational investigation include:

Enzyme-Substrate Docking and Dynamics: Building computational models of this compound within the active site of various PLA2 enzymes can help explain the observed differences in substrate specificity and catalytic efficiency. nih.govnih.gov Simulations can reveal the precise binding pose, identify key amino acid residues involved in the interaction, and model the conformational changes required for catalysis. biorxiv.org This could provide a clear, atomistic explanation for the lower activity of sPLA2 with this compound compared to Dithis compound.

Membrane Interactions: Simulating the behavior of this compound within a lipid bilayer can predict how it incorporates into cellular membranes, how it affects membrane properties like fluidity and permeability, and how it presents itself to membrane-associated enzymes. ontosight.ai

Rational Probe Design: Computational tools can guide the design of the advanced probes described in section 7.2. scielo.br By modeling how modifications affect the molecule's interaction with the target enzyme and its membrane partitioning, researchers can prioritize the synthesis of probes with the most promising characteristics.

These in silico approaches, when used in conjunction with experimental validation, will accelerate the rational design of new research tools and deepen the fundamental understanding of how this compound and related lipids function in biological systems. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing and characterizing Heptanoyl Thio-PC?

this compound is synthesized via thioesterification of phosphatidylcholine with heptanoyl thiol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment. For enzymatic assays, substrate purity (>95%) is critical to avoid interference in kinetic studies .

Q. How is this compound utilized in phospholipase A2 (PLA2) activity assays?

In chromogenic PLA2 assays, this compound serves as a synthetic substrate. Mixed micelles of 1 mM this compound and 0.3 mM Triton X-100 are prepared in Tris-HCl buffer (pH 7.5) with DTNB (Ellman’s reagent) to detect free thiols released during hydrolysis. Absorbance at 405 nm is monitored to quantify enzymatic activity. This method is optimal for high-throughput screening due to its linear response under controlled calcium (10 mM CaCl₂) and ionic strength (0.1 M KCl) conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PLA2 activity measurements using this compound under varying assay conditions?

Discrepancies often arise from differences in substrate micelle composition, calcium concentration, or detergent ratios. For example, Triton X-100 concentration affects micelle stability and enzyme accessibility. To reconcile conflicting data, systematically vary one parameter (e.g., CaCl₂ from 1–20 mM) while keeping others constant. Cross-validate results with alternative substrates (e.g., radiolabeled phospholipids) to confirm whether observed activity is substrate-specific or method-dependent .

Q. What strategies optimize this compound-based assays for studying secretory PLA2 (sPLA2) inhibitors?

Optimization involves:

-

Substrate concentration : Titrate this compound (0.5–2.0 mM) to determine the Km for specific sPLA2 isoforms.

-

Inhibitor controls : Use thiotheramide-PC (100 µM) as a positive control to validate assay sensitivity.

-

Buffer additives : Include BSA (1 mg/mL) to prevent enzyme adsorption to reaction vessels, improving reproducibility.

-

Data normalization : Express inhibition as % activity relative to substrate-only controls using:

where is uninhibited activity .

Q. How should researchers validate kinetic data from this compound assays against orthogonal methodologies?

Combine chromogenic assays with fluorometric methods (e.g., pyrene-labeled phospholipids) or LC-MS-based quantification of hydrolysis products. For instance, LC-MS can detect heptanoyl-thio intermediates, confirming enzyme specificity. Discrepancies in Vmax/Km values between methods may indicate assay-specific artifacts, such as detergent interference or substrate aggregation .

Q. What experimental designs address contradictory results in sPLA2 inhibition studies using this compound?

Contradictions may stem from differences in enzyme sources (e.g., human vs. venom-derived sPLA2) or inhibitor solubility. To address this:

- Standardize enzyme preparation : Use recombinant isoforms with verified activity.

- Control for detergent effects : Compare inhibition in Triton X-100 vs. CHAPS micelles.

- Assay temperature : Conduct trials at 25°C and 37°C to identify thermal stability impacts.

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological variation from technical noise .

Methodological Best Practices

Q. What are critical considerations for replicating this compound-based experiments across laboratories?

- Buffer consistency : Use identical Tris-HCl pH (7.5), ionic strength, and calcium concentrations.

- Substrate batch validation : Pre-test each this compound batch for background hydrolysis.

- Instrument calibration : Standardize microplate readers using DTNB standards to ensure absorbance linearity.

- Data reporting : Include raw absorbance curves and negative controls (e.g., heat-inactivated enzyme) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。